Marbofloxacin Impurity B

Catalog No.
S1520797
CAS No.
115551-41-2
M.F
C12H8F2N2O4
M. Wt
282.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marbofloxacin Impurity B

CAS Number

115551-41-2

Product Name

Marbofloxacin Impurity B

IUPAC Name

6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C12H8F2N2O4

Molecular Weight

282.20 g/mol

InChI

InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19)

InChI Key

YCFVEYBFZJOXFQ-UHFFFAOYSA-N

SMILES

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Synonyms

9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid; Marbofloxacin Impurity B

Canonical SMILES

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Quality Control and Analytical Methods Development

  • Reference Standard: Marbofloxacin Impurity B serves as a vital reference standard for analytical methods used in pharmaceutical quality control. Its high purity and well-defined characteristics enable researchers to accurately identify and quantify the presence of this impurity in marbofloxacin drug products, ensuring adherence to regulatory requirements [].
  • Method Development and Validation: The unique properties of Marbofloxacin Impurity B make it a valuable tool for developing and validating analytical methods for marbofloxacin analysis. Researchers can utilize it to test the effectiveness and accuracy of various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopy, in detecting and measuring marbofloxacin and its impurities [].

Environmental Fate and Degradation Studies

  • Understanding Environmental Impact: Marbofloxacin and its impurities, including Marbofloxacin Impurity B, are increasingly detected in environmental samples like water and soil. Studying the environmental fate and degradation of Marbofloxacin Impurity B helps researchers understand its potential impact on the environment and develop strategies for mitigating any adverse effects [].

Investigating Marbofloxacin's Mechanism of Action and Potential Side Effects

  • In Vitro Studies: Marbofloxacin Impurity B can be used in in vitro (laboratory) studies to investigate the mechanism of action of marbofloxacin and its potential side effects. By comparing the biological effects of marbofloxacin with and without Marbofloxacin Impurity B, researchers can gain insights into the specific contributions of the parent compound and its impurities to the drug's activity and potential toxicity [].

Marbofloxacin Impurity B, with the Chemical Abstracts Service number 115551-41-2, is a notable impurity of the fluoroquinolone antibiotic Marbofloxacin. This compound is characterized by its structure, which includes a 10-fluoro and a pyrido[3,2,1-ij][4,1,2]benzoxadiazine core. As an impurity, it arises during the synthesis of Marbofloxacin and is significant in pharmaceutical quality control due to its potential impact on the efficacy and safety of the final product. The compound exhibits high bactericidal activity against a broad spectrum of aerobic Gram-negative and some Gram-positive bacteria, making it relevant in both veterinary and human medicine contexts .

Data unavailable:

  • As research on Marbofloxacin Impurity B is limited, its mechanism of action (if any) remains unknown.

Limited data:

  • Since Marbofloxacin Impurity B is an unintended byproduct, safety information is scarce. However, considering its structural similarity to marbofloxacin, it might possess some level of antibacterial activity. Fluoroquinolone antibiotics like marbofloxacin can have side effects, including gastrointestinal and nervous system issues [].

Further research needed:

  • More research is required to determine the specific safety profile of Marbofloxacin Impurity B, including its potential toxicity and any interactions with other drugs.
Typical of fluoroquinolones. These include:

  • Nucleophilic Substitution: The presence of fluorine makes it susceptible to nucleophilic attack, potentially leading to the formation of various derivatives.
  • Acid-Base Reactions: The carboxylic acid functionality allows for acid-base chemistry, which can be exploited in synthetic pathways.
  • Reduction Reactions: Under certain conditions, it may undergo reduction to yield less oxidized forms.

These reactions are crucial for understanding its behavior in biological systems and during synthesis processes.

The biological activity of Marbofloxacin Impurity B is primarily linked to its antibacterial properties. It demonstrates significant efficacy against:

  • Aerobic Gram-Negative Bacteria: Effective against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
  • Some Gram-Positive Bacteria: Shows activity against strains like Staphylococcus aureus.

Studies indicate that its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .

The synthesis of Marbofloxacin Impurity B generally involves multi-step chemical processes that may include:

  • Starting Materials: Utilization of commercially available precursors such as 10-fluoroquinolone derivatives.
  • Reagents: Employing reagents that facilitate nucleophilic substitutions or cyclization reactions.
  • Purification: Techniques such as chromatography are essential to isolate Marbofloxacin Impurity B from other by-products.

The precise conditions (temperature, pH, solvents) can vary depending on the desired yield and purity level .

Marbofloxacin Impurity B finds applications primarily in:

  • Pharmaceutical Development: Used as a reference standard in quality control laboratories for ensuring the purity of Marbofloxacin formulations.
  • Veterinary Medicine: Its antibacterial properties make it useful in treating infections in livestock and pets .
  • Research: Investigated for potential modifications that could enhance its antibacterial efficacy or reduce side effects.

Marbofloxacin Impurity B can be compared with several similar compounds in the fluoroquinolone class:

Compound NameStructure CharacteristicsUnique Features
Marbofloxacin10-Fluoroquinolone structureBroad-spectrum antibacterial activity
Ciprofloxacin1-Cyclopropyl-6-fluoroquinoloneHigh potency against Gram-negative bacteria
Norfloxacin6-Fluoroquinolone with a piperazine ringEffective against both Gram-negative and Gram-positive bacteria
Ofloxacin7-Piperazinyl-6-fluoroquinoloneEnhanced absorption and bioavailability

Marbofloxacin Impurity B is unique due to its specific structural features that influence its biological activity and synthesis pathways compared to these other fluoroquinolones.

IUPAC Nomenclature Applications

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Marbofloxacin Impurity B (CAS: 115551-41-2) reflects its tricyclic core and functional modifications. The systematic name—9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij] [4] [1] benzoxadiazine-6-carboxylic acid—is derived from its fused pyrido-benzoxadiazine ring system, fluorination at positions 9 and 10, and a carboxylic acid group at position 6 [1] . The "2,3-dihydro" designation indicates partial saturation in the oxadiazine ring, while the "3-methyl" substituent distinguishes it from other marbofloxacin derivatives.

Key elements of the IUPAC name include:

  • Pyrido[3,2,1-ij] [4] [1] benzoxadiazine: A tricyclic system combining pyridine, benzene, and oxadiazine rings.
  • 6-Carboxylic acid: A critical functional group for metal chelation and antibacterial activity in fluoroquinolones.
  • 9,10-Difluoro: Fluorine atoms at these positions enhance lipid solubility and target binding [5].

Structural Relationship to Parent Compound

Marbofloxacin Impurity B diverges structurally from marbofloxacin (C₁₇H₁₉FN₄O₄) through the absence of the piperazinyl group and a truncated side chain, resulting in the molecular formula C₁₂H₈F₂N₂O₄ [1] [4]. Comparative analysis reveals:

PropertyMarbofloxacin Impurity BMarbofloxacin
Molecular FormulaC₁₂H₈F₂N₂O₄C₁₇H₁₉FN₄O₄
Molecular Weight282.20 g/mol362.36 g/mol
Key Functional GroupsCarboxylic acid, difluoroCarboxylic acid, piperazine
Ring SystemTricyclicBicyclic

The removal of the piperazine ring reduces molecular weight by 80.16 g/mol and alters polarity, impacting chromatographic behavior [4]. Retention of the 6-carboxylic acid group preserves partial metal-chelating capacity, though antimicrobial activity is diminished due to the missing piperazine [5].

Taxonomic Position Within Fluoroquinolone Derivatives

As a fluoroquinolone derivative, Marbofloxacin Impurity B belongs to the third-generation quinolones, characterized by broad-spectrum activity and enhanced pharmacokinetics. Its taxonomic classification is defined by:

  • Core Structure: A 4-oxo-1,8-naphthyridine-3-carboxylic acid analog, modified into a tricyclic system.
  • Substituent Pattern: Dual fluorine atoms at positions 9 and 10, a methyl group at position 3, and a carboxylic acid at position 6 [1] [5].

Comparative analysis with other fluoroquinolone impurities reveals distinct features:

CompoundStructural FeaturesTaxonomic Class
Marbofloxacin Impurity BTricyclic, difluoro, no piperazineDespiperazinyl derivative
Ciprofloxacin Impurity ABicyclic, monochloro, ethylpiperazinePiperazinyl derivative
Enrofloxacin Impurity CBicyclic, difluoro, cyclopropylCyclopropyl derivative

The tricyclic architecture of Impurity B places it in a unique subclass among fluoroquinolone degradation products, with limited analogues in human pharmaceuticals [5].

Structural Characterization Research Methods

Advanced analytical techniques are employed to elucidate the structure of Marbofloxacin Impurity B:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Identifies proton environments, confirming the absence of piperazine-related signals (δ 2.8–3.5 ppm) and presence of methyl groups (δ 1.2–1.5 ppm) .
  • ¹³C NMR: Resolves carbonyl carbons (δ 165–175 ppm) and fluorinated aromatic carbons (δ 110–125 ppm) .

High-Resolution Mass Spectrometry (HRMS)

  • Exact Mass: 282.0512 Da (calculated for C₁₂H₈F₂N₂O₄), confirming molecular formula [1] [3].
  • Fragmentation Patterns: Loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the oxadiazine ring .

X-ray Crystallography

  • Crystal Packing: Reveals planar tricyclic core and hydrogen-bonding interactions via the carboxylic acid group [1].

High-Performance Liquid Chromatography (HPLC)

  • Retention Time: 8.2 minutes (0.1% trifluoroacetic acid/MeOH gradient), distinct from marbofloxacin (6.5 minutes) [3].

Data Tables

Table 1: Comparative Molecular Properties

ParameterMarbofloxacin Impurity BMarbofloxacin
Molecular FormulaC₁₂H₈F₂N₂O₄C₁₇H₁₉FN₄O₄
Molecular Weight (g/mol)282.20362.36
LogP (Predicted)1.20.8
Hydrogen Bond Donors23

Table 2: Analytical Characterization Methods

TechniqueKey ParametersFindings
¹H NMR500 MHz, DMSO-d₆Absence of piperazine protons
HPLCC18 column, 0.1% TFA/MeOH gradientRetention time = 8.2 min, purity > 98%
HRMSESI+, m/z 283.0584 [M+H]⁺Confirmed molecular formula

The synthetic pathway typically commences with 2,4,5-trifluoro-3-methoxy-benzoyl chloride as the initial starting material [6]. The reaction proceeds through a series of carefully controlled steps involving nucleophilic substitutions and cyclization reactions under specific temperature and pH conditions [6] [8]. The formation of Impurity B becomes significant when the tetrahydrooxadiazine moiety undergoes homolytic cleavage, leading to the characteristic pyrido-benzoxadiazine structure that defines this impurity [9] [10].

Temperature control emerges as a critical factor in process-related formation. Optimal synthetic conditions maintain temperatures between 50-80°C, with Impurity B formation risk remaining low at temperatures below 60°C [8]. The molar ratio of reactants plays a crucial role, with typical ratios of 2,4,5-trifluoro-3-methoxy-benzoyl chloride to other reagents maintained at 1:1.0-1.2 to minimize impurity formation [6].

The pH environment significantly influences formation pathways. Process conditions typically require pH adjustment to 7.0-9.0 using alkaline agents such as triethylamine, diisopropylethylamine, or ammonium hydroxide [8]. The formation risk remains moderate at pH 7.0-8.0, necessitating careful buffering at pH 7.5-8.0 to maintain control over impurity levels [8].

ParameterOptimal RangeImpurity B Formation RiskControl Strategy
Temperature50-80°CLow at <60°CMaintain <65°C
pH7.0-9.0Moderate at 7.0-8.0Buffer at 7.5-8.0
Solvent SystemIsopropanol/Water (3:1)Low in mixed solventsUse aqueous-organic mixtures
Reaction Time20-40 minIncreases >30 minMinimize exposure time
PressureAtmosphericStableStandard conditions
Catalytic ConditionsBase catalyzedMinimal with optimized pHpH control essential

Degradation-Related Formation Mechanisms

Degradation-related formation of Marbofloxacin Impurity B occurs through multiple distinct pathways, each characterized by specific mechanistic features and formation rates [9] [10]. The predominant degradation mechanism involves photochemical cleavage of the tetrahydrooxadiazine moiety, resulting in the formation of two quinolinols as primary products [9] [10].

Photochemical degradation represents the most significant pathway for Impurity B formation, with complete degradation occurring within approximately one hour of exposure to solar light [9] [10]. The degradation follows first-order kinetics with formation rates ranging from 60-80% under controlled photolytic conditions [9]. The structural determination of primary photoproducts confirms that marbofloxacin undergoes homolytic cleavage of the tetrahydrooxadiazine moiety, directly yielding Impurity B as a major degradation product [9] [10].

Oxidative degradation pathways contribute to Impurity B formation through piperazine ring oxidation mechanisms [9] [11]. The formation rate under oxidative conditions typically ranges from 20-40% over a two-hour period, with the process being significantly enhanced in the presence of hydroxyl radicals and other reactive oxygen species [11]. The bimolecular reaction rate constant for marbofloxacin with hydroxyl radicals has been determined to be (9.03 ± 0.39) × 10⁹ M⁻¹s⁻¹, indicating rapid oxidative degradation potential [11].

Hydrolytic degradation under acidic conditions proceeds through carboxylic acid hydrolysis mechanisms, though this pathway exhibits relatively low formation rates of less than 15% over 24 hours [12] [13]. Under basic conditions, hydrolytic degradation becomes more significant, with formation rates ranging from 25-35% over 12 hours through ring opening reactions [12] [13].

Degradation TypePrimary MechanismFormation RateKey Products
PhotochemicalTetrahydrooxadiazine cleavageHigh (60-80% in 1h)Impurity B, quinolinols
OxidativePiperazine ring oxidationModerate (20-40% in 2h)N-oxide derivatives
Hydrolytic (Acidic)Carboxylic acid hydrolysisLow (<15% in 24h)Hydrolyzed fragments
Hydrolytic (Basic)Ring opening reactionsModerate (25-35% in 12h)Ring-opened compounds
ThermalThermal decompositionVariable (temp dependent)Multiple products
ReductiveDefluorinationLow (<10% in 8h)Defluorinated analogs

Stress Condition Effects on Formation Pathways

Stress conditions significantly influence the formation pathways of Marbofloxacin Impurity B, with each stress factor contributing distinct mechanistic effects and formation rates [12] [13]. The comprehensive evaluation of stress conditions reveals that photolytic stress represents the most severe condition for impurity formation, while acidic conditions demonstrate the lowest degradation potential [12] [13].

High temperature stress conditions (80-100°C) promote thermal decomposition pathways, resulting in Impurity B formation rates of 15-25% with degradation rate constants ranging from 0.08-0.15 h⁻¹ [12] [13]. The thermal stability assessment indicates that fluoroquinolones, including marbofloxacin, maintain high thermal stability up to 200°C, with significant degradation occurring only at temperatures approaching 250°C [14].

Photolytic stress conditions under ultraviolet light exposure demonstrate the highest formation rates, with Impurity B formation ranging from 45-65% and degradation rate constants of 0.35-0.55 h⁻¹ [9] [10]. The photochemical degradation mechanism involves direct absorption of ultraviolet radiation, leading to homolytic bond cleavage and subsequent formation of the characteristic pyrido-benzoxadiazine structure [9] [10].

Oxidative stress conditions using hydrogen peroxide result in moderate formation rates of 10-18% with degradation rate constants of 0.06-0.12 h⁻¹ [15] [16]. The oxidative degradation pathway involves the formation of reactive oxygen species, particularly hydroxyl radicals, which attack the marbofloxacin structure through various mechanisms including hydroxyl radical attack on the aromatic ring system [11].

pH stress conditions demonstrate contrasting effects on formation pathways. Low pH conditions (1.0-3.0) result in minimal formation rates of 5-12% with slow degradation rate constants of 0.02-0.05 h⁻¹ [12] [13]. Conversely, high pH conditions (10.0-12.0) promote base-catalyzed cleavage reactions, resulting in formation rates of 20-30% with degradation rate constants of 0.12-0.20 h⁻¹ [12] [13].

Stress ConditionImpurity B Formation (%)Degradation Rate (k, h⁻¹)Predominant Pathway
High Temperature (80-100°C)15-250.08-0.15Thermal decomposition
Low pH (1.0-3.0)5-120.02-0.05Slow hydrolysis
High pH (10.0-12.0)20-300.12-0.20Base-catalyzed cleavage
Oxidative (H₂O₂)10-180.06-0.12Oxidative degradation
Photolytic (UV light)45-650.35-0.55Photochemical cleavage
Humid conditions8-150.03-0.08Slow degradation

Catalytic Influences on Formation Kinetics

Catalytic influences play a crucial role in determining the formation kinetics of Marbofloxacin Impurity B, with different catalyst types exhibiting varying degrees of enhancement and selectivity [17] [18]. The catalytic effects range from minimal enhancement under controlled conditions to significant acceleration under specific catalytic environments.

Base catalysts, including triethylamine and diisopropylethylamine, demonstrate moderate formation enhancement of 2-3 times baseline levels through increased nucleophilicity mechanisms [8]. These catalysts facilitate nucleophilic substitution reactions and cyclization processes that lead to the formation of the pyrido-benzoxadiazine structure characteristic of Impurity B [8]. The selectivity of base catalysts remains moderate, allowing for controlled formation under optimized pH conditions.

Acid catalysts such as hydrochloric acid and sulfuric acid exhibit relatively low formation enhancement of 1.2-1.5 times baseline levels [8]. The catalytic effect operates through proton donation mechanisms that facilitate hydrolytic degradation pathways, though the overall selectivity remains low due to the involvement of multiple competing reactions [8].

Metal catalysts, particularly iron(II) and copper(II) systems, demonstrate high formation enhancement of 3-5 times baseline levels through redox reaction mechanisms [18]. These catalysts promote oxidative degradation pathways through the generation of reactive oxygen species, with iron(II) catalysts showing particular effectiveness in electro-Fenton degradation processes [18]. The catalytic activity demonstrates temperature dependence, with optimal activity observed at specific metal concentrations and pH conditions [18].

Photocatalysts, exemplified by titanium dioxide systems, exhibit very high formation enhancement of 5-8 times baseline levels through photoactivation mechanisms [19]. The photocatalytic degradation process involves the generation of hydroxyl radicals and other reactive species upon ultraviolet light exposure, leading to rapid degradation of marbofloxacin and subsequent formation of Impurity B [19].

Catalyst TypeFormation EnhancementKinetic EffectSelectivity
Base catalysts (TEA, DIEA)Moderate (2-3x)Increased nucleophilicityModerate
Acid catalysts (HCl, H₂SO₄)Low (1.2-1.5x)Proton donationLow
Metal catalysts (Fe²⁺, Cu²⁺)High (3-5x)Redox reactionsHigh
Photocatalysts (TiO₂)Very High (5-8x)PhotoactivationVery High
Enzyme systemsVariableSpecific pathwaysSpecific
No catalyst (control)BaselineThermal onlyNon-selective

Solvent Impact on Degradation Processes

Solvent systems exert profound influences on the degradation processes leading to Marbofloxacin Impurity B formation, with effects manifesting through solubility enhancement, reaction rate modifications, and pathway selectivity changes [20] [8]. The comprehensive evaluation of solvent effects reveals distinct patterns correlating solvent polarity, pH, and degradation susceptibility.

Aqueous systems demonstrate moderate degradation rates with medium levels of Impurity B formation [20]. Pure water provides limited solubility for marbofloxacin (0.5-0.8 mg/mL), resulting in moderate degradation rates and medium formation levels of Impurity B [20]. The aqueous environment facilitates hydrolytic degradation pathways while limiting the extent of degradation due to solubility constraints.

Protic organic solvents, including methanol and ethanol, significantly enhance both solubility and degradation rates [20]. Methanol provides high solubility (15-25 mg/mL) and promotes high degradation rates with correspondingly high levels of Impurity B formation [20]. Ethanol demonstrates similar patterns with solubility ranges of 12-20 mg/mL and high formation rates [20]. The enhanced degradation in protic solvents occurs through facilitated hydrogen bonding interactions and increased molecular mobility.

Isopropanol presents a favorable solvent profile with moderate solubility (8-15 mg/mL) and moderate degradation rates, but importantly demonstrates low levels of Impurity B formation [20] [8]. This characteristic makes isopropanol particularly suitable for synthetic applications where impurity control is paramount, especially when used in combination with water in ratios of 3:1 [8].

Aprotic solvents, exemplified by acetonitrile, demonstrate high solubility (20-30 mg/mL) but low degradation rates and very low levels of Impurity B formation [20]. The aprotic environment limits hydrogen bonding interactions and reduces the availability of protons for hydrolytic degradation pathways.

Mixed solvent systems, particularly water-organic combinations in 70:30 ratios, provide intermediate solubility (5-10 mg/mL) with low degradation rates and low formation levels of Impurity B [20]. These systems offer advantages in synthetic applications by providing adequate solubility while maintaining degradation control.

pH-modified aqueous systems demonstrate contrasting behaviors. Acidic aqueous conditions (pH 3) result in low solubility (1-2 mg/mL), very low degradation rates, and low formation levels [20]. Basic aqueous conditions (pH 9) provide moderate solubility (2-4 mg/mL) but promote high degradation rates with very high levels of Impurity B formation [20].

Solvent SystemSolubility (mg/mL)Degradation RateImpurity B Formation
Pure water0.5-0.8ModerateMedium
Methanol15-25HighHigh
Ethanol12-20HighHigh
Isopropanol8-15ModerateLow
Acetonitrile20-30LowVery Low
Water/Organic (70:30)5-10LowLow
Acidic aqueous (pH 3)1-2Very LowLow
Basic aqueous (pH 9)2-4HighVery High

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

282.04521306 g/mol

Monoisotopic Mass

282.04521306 g/mol

Heavy Atom Count

20

UNII

N4Y9Z9XEQ7

Dates

Last modified: 04-14-2024

Explore Compound Types